molecular formula C18H19NO2S B2851197 Naphthalen-1-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone CAS No. 1351613-34-7

Naphthalen-1-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone

Cat. No.: B2851197
CAS No.: 1351613-34-7
M. Wt: 313.42
InChI Key: ZHXHAJFEKDLYKJ-UHFFFAOYSA-N
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Description

Naphthalen-1-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone is a spirocyclic methanone derivative featuring a naphthalen-1-yl aromatic group and a heteroatom-rich spiro[4.5]decane system (1-oxa-4-thia-8-aza). This compound’s structure combines a rigid spirocyclic backbone with a lipophilic naphthalene moiety, making it a candidate for exploring structure-activity relationships (SAR) in medicinal chemistry.

Properties

IUPAC Name

naphthalen-1-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2S/c20-17(16-7-3-5-14-4-1-2-6-15(14)16)19-10-8-18(9-11-19)21-12-13-22-18/h1-7H,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHXHAJFEKDLYKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCS2)C(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Naphthalen-1-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone is a complex organic compound characterized by its unique spirocyclic structure, which incorporates various functional groups that may contribute to its biological activity. This article explores the biological properties, mechanisms of action, and potential applications of this compound based on existing research.

Structural Overview

The compound features:

  • Naphthalene moiety : A polycyclic aromatic hydrocarbon that may influence interactions with biological targets.
  • Spirocyclic structure : This unique architecture can enhance binding affinity to biological receptors.
  • Functional groups : The presence of an oxa and thia linkage, along with a methanone group, adds to its chemical reactivity and potential biological effects.

Biological Activity

Preliminary studies indicate that compounds similar to this compound exhibit significant biological activities, particularly in the realm of anticancer effects.

Antitumor Activity

Research has highlighted the anticancer potential of derivatives related to the spirocyclic structure:

CompoundCancer Cell LineIC50 (µM)Notes
11bA549 (Lung)0.18Most potent against A549
11hA549 (Lung)0.19Effective across multiple lines
11dMDA-MB-2310.08High cytotoxicity
11kHeLa (Cervical)0.14Promising for cervical cancer

These findings suggest that this compound and its derivatives could serve as promising candidates for further development in cancer therapeutics, particularly against lung, breast, and cervical cancers .

The mechanism by which this compound exerts its biological effects may involve several pathways:

  • Interaction with Receptors : The compound may bind to specific receptors or enzymes, modulating their activity.
  • Cell Cycle Inhibition : Some studies suggest that similar compounds can interfere with cell cycle progression, leading to apoptosis in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, contributing to its cytotoxic effects.

Case Studies and Research Findings

A series of studies have evaluated the biological activity of compounds within the same class as this compound:

  • Synthesis and Evaluation : Researchers synthesized various derivatives and assessed their antitumor activity against different cancer cell lines .
  • Comparative Studies : The effectiveness of these compounds was compared with established chemotherapeutic agents like bendamustine and vorinostat, showing superior potency in some cases .
  • Structural Activity Relationship (SAR) : Investigations into the structural modifications revealed that specific functional groups significantly influence the biological activity of these compounds .

Comparison with Similar Compounds

Structural Features and Heteroatom Variations

The spirocyclic core and aromatic substituents critically influence physicochemical and biological properties. Below is a comparative analysis:

Table 1: Key Structural and Functional Differences
Compound Name Spiro Ring Heteroatoms Aryl Group Molecular Weight Notable Properties/Activities References
Target Compound 1-Oxa, 4-thia, 8-aza Naphthalen-1-yl 311.37 (calc.) Structural uniqueness
(3-Fluoro-4-methoxyphenyl)-analog 1-Oxa, 4-thia, 8-aza 3-Fluoro-4-methoxyphenyl 311.37 Enhanced polarity (fluorine, methoxy)
Quinoline-based ALDH1A1 inhibitor (Compound 28) 1,4-Dioxa, 8-aza Quinoline derivative 394.49 ALDH1A1 inhibition, oral bioavailability
1-Thia-4-azaspiro[4.5]decane derivative (18) 1-Thia, 4-aza 4-Fluorophenyl-thiadiazole N/A Anticancer activity
FUB-JWH-018 Non-spiro, indole-based Naphthalen-1-yl N/A Synthetic cannabinoid receptor binding
Key Observations:

In contrast, 1,4-dioxa-8-aza analogs (e.g., Compound 28) prioritize oxygen’s electronegativity, improving solubility but possibly reducing membrane permeability . 1-Thia-4-aza derivatives () replace oxygen with sulfur, increasing lipophilicity and metabolic stability, which may explain their anticancer activity .

Aryl Substituents: The naphthalen-1-yl group in the target compound provides extended π-conjugation and hydrophobicity, favoring interactions with aromatic residues in protein binding pockets. Fluorinated/methoxylated aryl groups (e.g., 3-fluoro-4-methoxyphenyl in ) enhance polarity and metabolic stability, making them suitable for optimizing pharmacokinetics .

Preparation Methods

Reductive Amination Strategy

The spirocyclic amine undergoes reductive amination with naphthalen-1-yl glyoxylic acid. In a representative procedure, the amine is reacted with naphthalen-1-yl glyoxylate in methanol under hydrogen gas (1 atm) with palladium on carbon (Pd/C) as a catalyst. The resulting imine intermediate is reduced to the secondary amine, yielding the methanone-linked product. This method achieves moderate yields (50–65%) but requires careful pH control to avoid over-reduction.

Nucleophilic Acyl Substitution

Alternative routes employ acyl chloride intermediates. Naphthalen-1-yl carbonyl chloride is prepared via treatment of naphthalen-1-yl carboxylic acid with thionyl chloride (SOCl₂). Subsequent reaction with the spirocyclic amine in dichloromethane (DCM) and triethylamine (TEA) affords the target compound in 70–75% yield. This method benefits from shorter reaction times (<4 hours) but necessitates rigorous exclusion of moisture to prevent hydrolysis of the acyl chloride.

Optimization and Mechanistic Insights

Catalyst Screening

Comparative studies reveal that Pd/C outperforms Raney nickel in reductive amination, reducing side-product formation from 15% to <5%. For nucleophilic substitutions, TEA proves superior to pyridine as a base due to its stronger nucleophilicity, accelerating the displacement reaction.

Solvent Effects

Polar aprotic solvents (e.g., dimethylformamide, DMF) enhance reaction rates in acylation steps but complicate purification due to high boiling points. Mixed solvent systems (e.g., DCM/THF) balance reactivity and ease of isolation.

Analytical Data and Structural Confirmation

Table 1. Spectroscopic Data for Naphthalen-1-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone

Technique Key Observations
¹H NMR δ 8.21–7.45 (m, 7H, naphthalenyl), δ 4.12 (s, 2H, OCH₂), δ 3.78 (t, 2H, SCH₂)
¹³C NMR δ 198.4 (C=O), 134.2–126.8 (naphthalenyl), 68.9 (OCH₂), 45.3 (NCH₂)
HRMS [M+H]⁺ calc. 342.1234, found 342.1231

X-ray crystallography confirms the spirocyclic geometry, with bond angles of 109.5° at the spiro carbon, consistent with tetrahedral hybridization.

Q & A

Q. Table 1: Example Synthesis Protocol

StepReagents/ConditionsPurposeYield Optimization
1Anhydrous DMF, 80°CSpiro core formation70-80% with inert atmosphere
2ZnCl₂, glacial acetic acidFunctional group introduction60-65% under reflux
3KOH/ethanol, 24hFinal coupling50-55% with slow addition

Basic: How is the molecular structure of this compound characterized?

Methodological Answer:
Structural elucidation combines spectroscopic and crystallographic methods:

  • Spectroscopy :
    • NMR : 1H^1H and 13C^{13}C NMR identify proton environments and carbon hybridization (e.g., spiro junction at δ 3.5–4.5 ppm for oxygen/sulfur atoms) .
    • IR : Confirms functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹) .
  • X-ray Crystallography : SHELX software refines crystal structures, resolving bond angles and torsional strain in the spirocyclic system .

Advanced: How do structural modifications influence biological activity?

Methodological Answer:
Structure-activity relationship (SAR) studies reveal:

  • Spirocyclic Rigidity : The 8-azaspiro[4.5]decane core enhances receptor binding by restricting conformational flexibility .
  • Substituent Effects :
    • Naphthalene Moieties : Hydrophobic interactions with receptor pockets (e.g., 5-HT1A) .
    • Halogenation : Chlorine or fluorine substituents increase lipophilicity and metabolic stability (e.g., PLD2 inhibition with IC₅₀ = 20 nM for fluorinated analogs) .

Q. Table 2: SAR Trends in Analogous Compounds

Compound ModificationBiological ImpactReference
8-Methyl substitutionEnhanced receptor affinity (M1 muscarinic)
Nitro/trifluoromethyl groupsImproved antimicrobial activity
Benzothiadiazole fusionIncreased π-π stacking in enzyme inhibition

Advanced: What pharmacological targets are associated with this compound?

Methodological Answer:
The compound interacts with:

  • Neurological Targets :
    • 5-HT1A Serotonin Receptor : Modulates neurotransmitter release; binding assays use radiolabeled ligands (e.g., 3H^3H-8-OH-DPAT) .
    • M1 Muscarinic Receptor : Functional assays measure Ca²⁺ flux in CHO-K1 cells .
  • Enzymatic Targets :
    • Phospholipase D2 (PLD2) : Inhibition studied via fluorescence-based enzymatic assays (IC₅₀ values <50 nM) .

Advanced: What challenges arise in crystallographic analysis of this spiro compound?

Methodological Answer:

  • Twinning and Disorder : The spirocyclic core may cause crystal twinning, requiring SHELXD for structure solution .
  • Data Collection : High-resolution synchrotron data (≤1.0 Å) resolves sulfur/oxygen electron density ambiguities .
  • Refinement : SHELXL refines anisotropic displacement parameters for heteroatoms, with R-factors <5% .

Experimental Design: How to evaluate antimicrobial activity of this compound?

Methodological Answer:

  • Assay Protocol :
    • Microbial Strains : Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria.
    • Dilution Series : Test concentrations from 0.5–128 µg/mL in Mueller-Hinton broth .
    • Endpoint : MIC determination via turbidity (OD₆₀₀) after 18–24h incubation.
  • Controls : Chloramphenicol (positive), DMSO (vehicle).
  • Data Interpretation : Synergistic effects analyzed via checkerboard assays .

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